4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride is a compound that features a bicyclo[1.1.1]pentane (BCP) moiety attached to a benzenesulfonyl chloride group. The BCP structure is known for its unique three-dimensional shape and rigidity, making it an interesting subject for various scientific studies. This compound is used in various fields, including materials science, drug discovery, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride typically involves the functionalization of the BCP core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the installation of various functional groups at the bridgehead positions of the BCP core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The key steps would involve the preparation of the BCP core, followed by its functionalization with a benzenesulfonyl chloride group. The reaction conditions would need to be optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: The BCP core can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonyl Hydrides: Formed from reduction reactions.
Scientific Research Applications
4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce the BCP moiety into complex molecules.
Biology: Studied for its potential as a bioisostere in drug design, replacing traditional aromatic rings to improve drug properties.
Medicine: Investigated for its role in developing new pharmaceuticals with enhanced solubility, potency, and metabolic stability.
Mechanism of Action
The mechanism of action of 4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride depends on its application. In drug design, the BCP moiety can act as a bioisostere, mimicking the properties of traditional aromatic rings while providing additional benefits such as increased solubility and metabolic stability
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane Derivatives: Other compounds featuring the BCP core, such as bicyclo[1.1.1]pentane carboxylic acid and bicyclo[1.1.1]pentane amine.
Benzenesulfonyl Chloride Derivatives: Compounds like toluenesulfonyl chloride and methanesulfonyl chloride.
Uniqueness
4-(Bicyclo[1.1.1]pentan-1-yl)benzenesulfonyl chloride is unique due to the combination of the rigid BCP core and the reactive sulfonyl chloride group.
Properties
IUPAC Name |
4-(1-bicyclo[1.1.1]pentanyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2S/c12-15(13,14)10-3-1-9(2-4-10)11-5-8(6-11)7-11/h1-4,8H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJVBNBVQRFHKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC=C(C=C3)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.